molecular formula C23H29N3O2 B244710 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

Número de catálogo B244710
Peso molecular: 379.5 g/mol
Clave InChI: GKHFOWRIQUAQRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. BAY 73-6691 has shown promising results in various preclinical studies and is currently being investigated for its potential therapeutic applications.

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a selective and potent inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a key second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. This results in decreased pulmonary arterial pressure, improved cardiac function, and increased blood flow to various organs. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have good pharmacokinetic properties in various preclinical models, which makes it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 also has a short half-life, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691. One area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has shown promising results in various preclinical models, and further studies are needed to evaluate its safety and efficacy in humans.
Another area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of COPD, erectile dysfunction, and other conditions. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models, which may make it a useful therapeutic agent for these conditions.
Overall, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a promising compound that has shown potential for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

Métodos De Síntesis

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 involves several steps, starting from the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)piperazine to form the corresponding amide. Finally, the butanoyl group is introduced using butanoyl chloride in the presence of triethylamine. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD), erectile dysfunction, and other conditions.

Propiedades

Fórmula molecular

C23H29N3O2

Peso molecular

379.5 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28)

Clave InChI

GKHFOWRIQUAQRS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.